molecular formula C7H15NO2 B1431492 (5,5-Dimethylmorpholin-2-yl)methanol CAS No. 380464-90-4

(5,5-Dimethylmorpholin-2-yl)methanol

Cat. No. B1431492
CAS RN: 380464-90-4
M. Wt: 145.2 g/mol
InChI Key: APKIABMIHKSYGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (5,5-Dimethylmorpholin-2-yl)methanol consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The morpholine ring in this compound is substituted with two methyl groups and one methanol group.

Scientific Research Applications

1. Influence on Lipid Dynamics

Methanol, a common solubilizing agent, has been observed to significantly impact lipid dynamics in biological and synthetic membranes. Specifically, increasing methanol concentrations enhance the transfer and flip-flop kinetics of isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine in large unilamellar vesicles. This finding underscores the importance of solvents like methanol in studies related to biomembranes and proteolipids (Nguyen et al., 2019).

2. Catalysis in Organic Synthesis

Chiral Pt(II)/Pd(II) pincer complexes containing similar structural features to (5,5-Dimethylmorpholin-2-yl)methanol have been synthesized for use in catalytic asymmetric aldol and silylcyanation reactions. These complexes highlight the role of structural elements akin to (5,5-Dimethylmorpholin-2-yl)methanol in facilitating important organic transformations (Yoon et al., 2006).

3. Development of Novel Chemosensors

Compounds structurally related to (5,5-Dimethylmorpholin-2-yl)methanol have been utilized in the design of novel chemosensors for the selective identification of Pd2+ ions. These chemosensors exhibit fluorescence turn-off performances and have the potential for applications in detecting and measuring specific metallic ions in various environments (Shally et al., 2020).

4. Role in Methanol Production and Applications

Methanol, the simplest alcohol and one of the most useful chemical compounds, serves as a building block for more complex chemical structures. The synthesis and applications of methanol, including its role as a clean-burning fuel and in reducing CO2 emissions, are areas of significant research interest. The versatility of methanol in various chemical processes underscores the relevance of compounds like (5,5-Dimethylmorpholin-2-yl)methanol in scientific research (Dalena et al., 2018).

Mechanism of Action

The mechanism of action of (5,5-Dimethylmorpholin-2-yl)methanol is not clear as it’s not a well-studied compound. Morpholine derivatives can have various biological activities depending on their specific structures and the functional groups they contain .

properties

IUPAC Name

(5,5-dimethylmorpholin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)5-10-6(4-9)3-8-7/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKIABMIHKSYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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